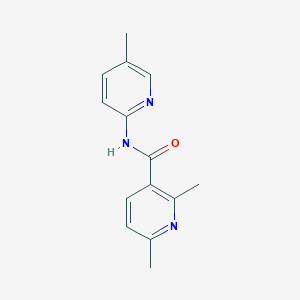
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, survival, and inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its specificity towards BET proteins. This makes it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict response to 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide treatment. Finally, the potential therapeutic applications of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide in various diseases, including cancer and inflammation, need to be further explored.
Synthesemethoden
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxothiolane to form the corresponding thiol ester. Finally, the thiol ester is reacted with 5-bromo-1H-indazole to form 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV, HBV, and HCV.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6-4-8(11)16-9(6)10(13)12-7-2-3-17(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNAWMFMSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)
![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)